molecular formula C11H15N5O3S B079903 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide CAS No. 14052-75-6

1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide

Cat. No. B079903
CAS RN: 14052-75-6
M. Wt: 297.34 g/mol
InChI Key: PXBKTZYLYWNMGL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide, also known as PFMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been investigated for its potential as an antitumor agent. Studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been used as a reagent for the detection of amino acids and peptides. In materials science, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential as a corrosion inhibitor for metals.

Mechanism Of Action

The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in inhibiting cancer cell growth involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases and inducing the expression of cell cycle inhibitors.

Biochemical And Physiological Effects

1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells and induces apoptosis. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has also been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. In vivo studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has low toxicity and does not cause significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its potential as an antitumor agent. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also has low toxicity and does not cause significant adverse effects in vivo. However, one of the limitations of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide. One potential direction is the development of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in more detail, particularly in relation to its effects on specific signaling pathways. Additionally, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amino acid and peptide metabolism. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. The reaction takes place in the presence of acetic acid and yields 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide as a yellow solid. The purity of the compound can be improved by recrystallization.

properties

CAS RN

14052-75-6

Product Name

1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperazine-1-carbothioamide

InChI

InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)11(20)13-12-8-9-2-3-10(19-9)16(17)18/h2-3,8H,4-7H2,1H3,(H,13,20)/b12-8+

InChI Key

PXBKTZYLYWNMGL-XYOKQWHBSA-N

Isomeric SMILES

CN1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

14052-75-6

Origin of Product

United States

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